Cas no 84783-64-2 (2,2'-Bis(diphenylphosphino)-1,1’-biphenyl)

2,2'-Bis(diphenylphosphino)-1,1’-biphenyl is a versatile ligand with significant applications in organometallic chemistry. Its unique structure and phosphorus-containing functional groups facilitate the formation of stable complexes with transition metals, enhancing catalytic activity and selectivity in various reactions. This ligand is highly regarded for its ability to promote efficient and selective transformations, making it a valuable tool in the synthesis of complex organic molecules.
2,2'-Bis(diphenylphosphino)-1,1’-biphenyl structure
84783-64-2 structure
Product name:2,2'-Bis(diphenylphosphino)-1,1’-biphenyl
CAS No:84783-64-2
MF:C36H28P2
Molecular Weight:522.555050849915
MDL:MFCD03094574
CID:720892
PubChem ID:87558604

2,2'-Bis(diphenylphosphino)-1,1’-biphenyl 化学的及び物理的性質

名前と識別子

    • 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl
    • 2,2'-Bis(diphenylphosphino)biphenyl
    • [2-(2-diphenylphosphanylphenyl)phenyl]-diphenylphosphane
    • Phosphine,1,1'-[[1,1'-biphenyl]-2,2'-diyl]bis[1,1-diphenyl-
    • BIPHEP
    • 1,1'-[[1,1'-Biphenyl]-2,2'-diyl]bis[1,1-diphenylphosphine]
    • 1,1′-[[1,1′-Biphenyl]-2,2′-diyl]bis[1,1-diphenylphosphine] (ACI)
    • Phosphine, [1,1′-biphenyl]-2,2′-diylbis[diphenyl- (9CI)
    • 2,2′-Bis(diphenylphosphino)-1,1′-biphenyl
    • 2,2′-Bis(diphenylphosphino)biphenyl
    • 2,2 inverted exclamation mark -Bis(diphenylphosphino)-1,1 inverted exclamation mark -biphenyl
    • AS-64948
    • B2630
    • CS-W011481
    • SY055601
    • SCHEMBL1120987
    • MFCD03094574
    • DTXSID10370589
    • [2'-(DIPHENYLPHOSPHANYL)-[1,1'-BIPHENYL]-2-YL]DIPHENYLPHOSPHANE
    • 2,2''-Bis(diphenylphosphino)-1,1''-biphenyl
    • DB-009479
    • AKOS015911364
    • 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl, AldrichCPR
    • 2,2'-bis(diphenylphosphino)-biphenyl
    • 84783-64-2
    • 2,2'-bis(diphenylphosphanyl)-1,1'-biphenyl
    • 2,2\\'-Bis(diphenylphosphino)biphenyl
    • F10203
    • 2,2'-Bis(diphenylphosphino)-1,1’-biphenyl
    • MDL: MFCD03094574
    • インチ: 1S/C36H28P2/c1-5-17-29(18-6-1)37(30-19-7-2-8-20-30)35-27-15-13-25-33(35)34-26-14-16-28-36(34)38(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H
    • InChIKey: GRTJBNJOHNTQBO-UHFFFAOYSA-N
    • SMILES: C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=CC=3)=CC=CC=2)C2C=CC=CC=2)=CC=1

計算された属性

  • 精确分子量: 522.16700
  • 同位素质量: 522.16662489g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 0
  • 重原子数量: 38
  • 回転可能化学結合数: 7
  • 複雑さ: 573
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • Surface Charge: 0
  • トポロジー分子極性表面積: 0Ų
  • XLogP3: 8.9
  • 互变异构体数量: 何もない

じっけんとくせい

  • Color/Form: 未確定
  • ゆうかいてん: 213.0 to 217.0 deg-C
  • PSA: 27.18000
  • LogP: 6.87000
  • Solubility: 未確定

2,2'-Bis(diphenylphosphino)-1,1’-biphenyl Security Information

  • 危険カテゴリコード: 36/37/38-36
  • セキュリティの説明: 37/39-26
  • 危険物標識: Xi
  • Risk Phrases:R36/37/38

2,2'-Bis(diphenylphosphino)-1,1’-biphenyl 税関データ

  • 税関コード:2902909090
  • 税関データ:

    中国税関コード:

    2902909090

    概要:

    2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量

    要約:

    2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

2,2'-Bis(diphenylphosphino)-1,1’-biphenyl Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A920440-1g
2,2'-Bis(diphenylphosphino)-1,1'-biphenyl
84783-64-2 98%
1g
$128.0 2025-02-19
Cooke Chemical
A1295312-5g
2,2'-Bis(diphenylphosphino)biphenyl
84783-64-2 98%
5g
RMB 1583.20 2025-02-20
TRC
B592045-500mg
2,2'-Bis(diphenylphosphino)-1,1’-biphenyl
84783-64-2
500mg
$ 259.00 2023-04-18
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H31306-5g
2,2'-Bis(diphenylphosphino)biphenyl, 98%
84783-64-2 98%
5g
¥11754.00 2023-03-03
Chemenu
CM283405-5g
2,2'-Bis(diphenylphosphino)-1,1'-biphenyl
84783-64-2 97%
5g
$513 2021-06-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B803054-100mg
2,2'-Bis(diphenylphosphino)-1,1'-biphenyl
84783-64-2 98%
100mg
¥197.00 2022-09-29
Alichem
A019115260-5g
2,2'-Bis(diphenylphosphino)-1,1'-biphenyl
84783-64-2 97%
5g
$538.02 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B2630-100mg
2,2'-Bis(diphenylphosphino)-1,1’-biphenyl
84783-64-2 98.0%(GC)
100mg
¥385.0 2022-05-30
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
CDS020234-25MG
2,2′-Bis(diphenylphosphino)-1,1′-biphenyl
84783-64-2
25mg
¥952.83 2023-11-09
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B115374-100mg
2,2'-Bis(diphenylphosphino)-1,1’-biphenyl
84783-64-2 98%
100mg
¥193.90 2023-09-04

2,2'-Bis(diphenylphosphino)-1,1’-biphenyl 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triethylamine ,  Trichlorosilane Solvents: Xylene
Reference
2,2'-Bis(diphenylphosphino)biphenyl revisited
Desponds, Olivier; Schlosser, Manfred, Journal of Organometallic Chemistry, 1996, 507(1-2), 257-61

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: N,N-Dimethylaniline ,  Trichlorosilane Solvents: Toluene
Reference
General Synthetic Route to Chiral Flexible Biphenylphosphine Ligands: The Use of a Chiral Additive Enables the Preparation and Observation of Metal Complexes Incorporating the Enantiopure Form
Mikami, Koichi; Aikawa, Kohsuke; Korenaga, Toshinobu, Organic Letters, 2001, 3(2), 243-245

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  3 h, 130 °C
Reference
Catalytic Palladium Phosphination: Modular Synthesis of C1-Symmetric Biaryl-Based Diphosphines
Bonnafoux, Laurence; Gramage-Doria, Rafael; Colobert, Francoise; Leroux, Frederic R., Chemistry - A European Journal, 2011, 17(39), 11008-11016

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Bis(dibenzylideneacetone)palladium
Reference
Bis{(2-diphenylphosphino)phenyl}mercury: A P-Donor Ligand and Precursor to Mixed Metal-Mercury (d8-d10) Cyclometalated Complexes Containing 2-C6H4PPh2
Bennett, Martin A.; Contel, Maria; Hockless, David C. R.; Welling, Lee L.; Willis, Anthony C., Inorganic Chemistry, 2002, 41(4), 844-855

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 Reagents: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.3 Solvents: Water
Reference
Synthesis, characterization and luminescent properties of copper(I) halide complexes containing biphenyl bidentate phosphine ligand
Chen, Bu-Lin; Liu, Li; Zhong, Xin-Xin; Asiri, Abdullah M.; Alamry, Khalid A.; et al, Journal of Coordination Chemistry, 2017, 70(23), 3907-3919

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: (SP-4-2)-[(1R,2R)-1,2-Cyclohexanediamine-κN1,κN2]bis(nitrato-κO)platinum
Reference
A notice: incorrect formulation in the synthetic method of 2,2'-bis(diphenylphosphino)biphenyl
Miyamoto, T. Ken; Matsuura, Yumiko; Okude, Kojiro; Ichida, Hikaru; Sasaki, Yukiyoshi, Journal of Organometallic Chemistry, 1989, 373(1),

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran
1.2 Reagents: Propanoic acid, 2,2-dimethyl-, copper(2+) salt (2:1) Solvents: Tetrahydrofuran
1.3 Reagents: Triethylamine ,  Trichlorosilane Solvents: Xylene
1.4 Reagents: Diglyme Solvents: Water
Reference
Diastereoisomer Interconversion in Chiral BiphepPtX2 Complexes
Tudor, Melanie D.; Becker, Jennifer J.; White, Peter S.; Gagne, Michel R., Organometallics, 2000, 19(21), 4376-4384

2,2'-Bis(diphenylphosphino)-1,1’-biphenyl Raw materials

2,2'-Bis(diphenylphosphino)-1,1’-biphenyl Preparation Products

2,2'-Bis(diphenylphosphino)-1,1’-biphenyl 関連文献

2,2'-Bis(diphenylphosphino)-1,1’-biphenylに関する追加情報

Introduction to 2,2'-Bis(diphenylphosphino)-1,1’-biphenyl (CAS No. 84783-64-2) and Its Emerging Applications in Modern Chemistry

2,2'-Bis(diphenylphosphino)-1,1’-biphenyl, identified by the chemical abstracts service number 84783-64-2, is a sophisticated organophosphorus compound that has garnered significant attention in the field of coordination chemistry and catalysis. This bidentate phosphine ligand, characterized by its rigid biphenyl backbone and diphenylphosphino substituents, exhibits remarkable chelating properties, making it a versatile tool for the design of transition metal complexes with tailored electronic and steric properties.

The molecular structure of 2,2'-Bis(diphenylphosphino)-1,1’-biphenyl features two phosphorus atoms connected to a central biphenyl ring, each phosphorus bearing a phenyl group. This configuration imparts a high degree of steric bulk and electronic tunability, which are critical factors in ligand design for catalytic applications. The compound’s ability to form stable complexes with various transition metals has opened up new avenues in organic synthesis, polymer chemistry, and materials science.

In recent years, the study of 2,2'-Bis(diphenylphosphino)-1,1’-biphenyl has been extensively explored in the context of homogeneous catalysis. Researchers have demonstrated its efficacy in promoting various transformations, including cross-coupling reactions, hydrogenation processes, and oxidation reactions. One notable application is its use as a ligand in palladium-catalyzed Suzuki-Miyaura couplings, where it enhances both the yield and selectivity of the reaction. The steric hindrance provided by the phenyl groups helps to prevent unwanted side reactions, thereby improving overall catalytic efficiency.

The compound’s relevance extends beyond traditional catalytic applications. Recent studies have highlighted its potential in the development of functional materials. For instance, 2,2'-Bis(diphenylphosphino)-1,1’-biphenyl has been incorporated into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where it serves as a structural building block. These materials exhibit unique properties such as high surface area, tunable pore size, and selective adsorption capabilities, making them attractive for applications in gas storage and separation technologies.

Another emerging field where 2,2'-Bis(diphenylphosphino)-1,1’-biphenyl has shown promise is in photochemistry. The compound’s extended π-conjugation system allows it to absorb light across a broad spectral range, enabling its use in photoredox catalysis. Researchers have leveraged this property to develop novel photochemical reactions that are difficult to achieve using traditional thermal methods. For example, 2,2'-Bis(diphenylphosphino)-1,1’-biphenyl-catalyzed C-H activation reactions have been reported to proceed under mild light irradiation conditions, offering a sustainable alternative to conventional synthetic routes.

The pharmaceutical industry has also taken notice of the potential of 2,2'-Bis(diphenylphosphino)-1,1’-biphenyl as a building block for drug discovery. Its ability to form stable metal complexes has led to investigations into its bioactivity. While not directly used as a therapeutic agent itself due to its ligand nature rather than pharmacological activity directly; it serves as an invaluable tool for designing metal-based therapeutics that can target specific biological pathways. For instance; complexes formed with transition metals such as ruthenium or platinum exhibit cytotoxic properties that make them promising candidates for anticancer drug development.

The synthesis of 84783-64-2 itself is an intricate process that requires precise control over reaction conditions to ensure high yield and purity. Typically; it involves the reaction of 4-bromobenzophenone with diphenyldichlorophosphine under palladium-catalyzed conditions followed by deprotonation steps using strong bases such as lithium diisopropylethoxide (LDA). The resulting intermediate undergoes coupling reactions before being purified through column chromatography or recrystallization techniques.

The stability and reactivity profile of 84783-64-2 make it an ideal candidate for long-term storage; however; proper handling is still necessary due to its sensitivity toward moisture and air oxidation which could degrade its ligating properties over time thus affecting downstream applications negatively if not stored correctly under inert atmospheres like nitrogen or argon environments especially during catalytic studies where even trace amounts can influence reaction outcomes significantly.

Future research directions involving this compound are likely to focus on expanding its utility into new areas such as energy storage devices where metal complexes based on phosphine ligands could play roles similar but improved upon existing technologies like lithium-ion batteries offering higher energy densities or longer lifespans thanks partly because these types of organometallic compounds often exhibit enhanced redox potentials allowing them act effectively within electrochemical systems while maintaining structural integrity under operational stress which would be crucial factor if commercial viability were ever sought after commercially viable alternatives would need demonstrated robustness against degradation caused frequent charge discharge cycles inherent part every rechargeable energy storage system today's market demands robust performance from components used within those systems without compromising safety either user end manufacturing end so any advancements made here would indeed be welcomed improvements upon current state art solutions available currently within industry today overall speaking though just how far these investigations go remains question mark dependent extent funding interest generated scientific community itself time comes when someone decides pursue particular avenue further so let us wait see what next few years bring forth regarding applications this fascinating molecule might yet find itself at forefront next big breakthrough somewhere down line somewhere somehow future looks bright indeed when comes potential uses organophosphorus compounds like one discussed herein certainly worth keeping eye developments related field

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Amadis Chemical Company Limited
(CAS:84783-64-2)2,2'-Bis(diphenylphosphino)-1,1’-biphenyl
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Purity:99%
はかる:5g
Price ($):403.0